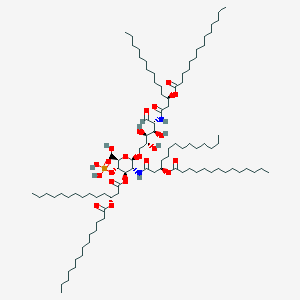![molecular formula C9H16ClN B1487407 10-Azabicyclo[4.3.1]dec-3-ene hydrochloride CAS No. 2206822-83-3](/img/structure/B1487407.png)
10-Azabicyclo[4.3.1]dec-3-ene hydrochloride
Overview
Description
10-Azabicyclo[4.3.1]dec-3-ene hydrochloride is a unique chemical compound with the empirical formula C9H18ClN . It has a molecular weight of 175.70 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 10-Azabicyclo[4.3.1]dec-3-ene hydrochloride is represented by the SMILES string C12NC (CCCC2)CCC1.Cl . This indicates that the molecule contains a bicyclic structure with a nitrogen atom .Physical And Chemical Properties Analysis
10-Azabicyclo[4.3.1]dec-3-ene hydrochloride is a solid at room temperature . The compound’s InChI Code is 1S/C9H17N.ClH/c1-2-5-9-7-3-6-8 (4-1)10-9;/h8-10H,1-7H2;1H .Scientific Research Applications
Synthesis and Potential Drug Precursors
- 10-Azabicyclo[4.3.1]dec-3-ene hydrochloride derivatives have been studied for their potential as starting compounds in drug synthesis. For instance, the compound has been used in the synthesis of anatoxin-a, a potent neurotoxin, through specific enzymatic reactions (Forró, Árva, & Fülöp, 2001).
Pharmacological Activity
- Research on similar azabicyclo compounds has shown potential in pharmacological applications, particularly in the area of antiarrhythmic activity. For example, certain azabicyclo derivatives have been synthesized and evaluated for their effectiveness against arrhythmias (Khisamutdinova et al., 2004).
Chemical Synthesis and Characterization
- Azabicyclo compounds, including variants of 10-Azabicyclo[4.3.1]dec-3-ene hydrochloride, have been synthesized and characterized using various techniques. These studies contribute to the understanding of their structural and chemical properties, which is essential for their potential applications in drug development and other areas of chemistry (Gregory, Bullock, & Chen, 1985).
Eco-Friendly Synthesis Approaches
- Recent advancements in eco-friendly synthesis methods have been applied to azabicyclo compounds. These methods focus on high yields, short reaction times, and the use of environmentally benign conditions, representing a sustainable approach to chemical synthesis (Ghorbani et al., 2016).
Novel Derivatives and Potential Therapeutic Agents
- The exploration of novel urea and thiourea derivatives of azabicyclo compounds has been conducted, with studies investigating their potential as therapeutic agents. This research includes the examination of their cytotoxicity and potential anti-HIV-1 activity, showcasing the broad scope of pharmacological applications (Struga et al., 2007).
Safety And Hazards
properties
IUPAC Name |
10-azabicyclo[4.3.1]dec-3-ene;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N.ClH/c1-2-5-9-7-3-6-8(4-1)10-9;/h1-2,8-10H,3-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUFYIGDONUUSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC=CCC(C1)N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Azabicyclo[4.3.1]dec-3-ene hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



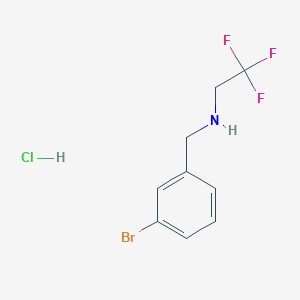
![(2-{2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]phenoxy}ethyl)amine hydrochloride](/img/structure/B1487326.png)
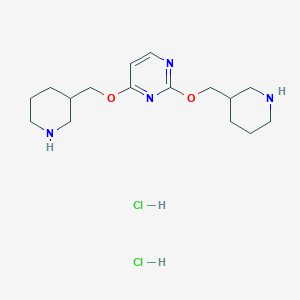
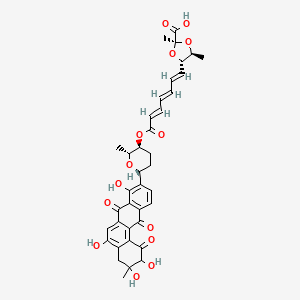
![6-Methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1487333.png)
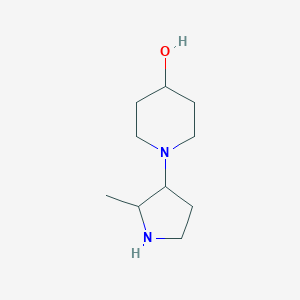
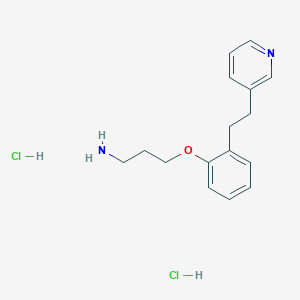
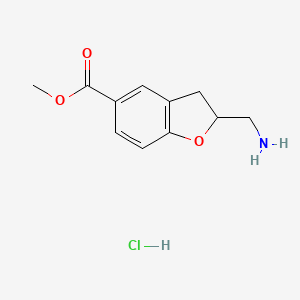
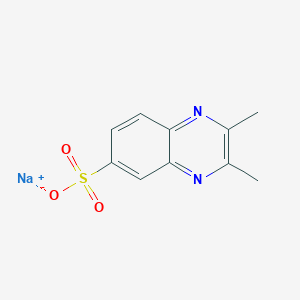
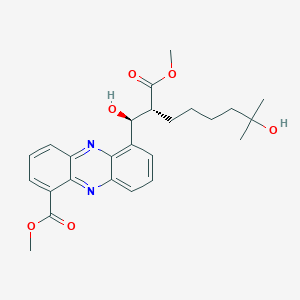
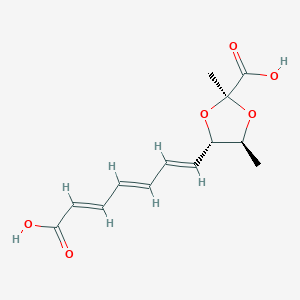
![6-Butoxy-2-((1E,3E)-3-(3-((1E,3Z)-3-(6-butoxy-1-butylbenzo[cd]indol-2(1H)-ylidene)prop-1-en-1-yl)-5,5-dimethylcyclohex-2-en-1-ylidene)prop-1-en-1-yl)-1-butylbe](/img/structure/B1487345.png)
![2-[2-(2-Phenylethyl)phenoxy]ethanamine trifluoroacerate](/img/structure/B1487346.png)
